Dipropylammonium Acetate
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Overview
Description
Dipropylammonium acetate is an ionic liquid composed of dipropylamine and acetic acid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropylammonium acetate can be synthesized through a straightforward acid-base reaction. Dipropylamine is reacted with acetic acid in a stoichiometric ratio to form this compound. The reaction is typically carried out at room temperature and does not require any special catalysts or conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves the same acid-base reaction but on a larger scale. The reactants are mixed in large reactors, and the product is purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Dipropylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Dipropylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: It is employed in the extraction and purification of biomolecules due to its excellent solubility properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism of action of dipropylammonium acetate involves its ability to interact with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and yields. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
- Dipropylammonium propionate
- Dipropylammonium butyrate
- Tripropylammonium acetate
Comparison: Dipropylammonium acetate is unique due to its specific combination of dipropylamine and acetic acid, which imparts distinct properties such as higher thermal stability and better solubility in water compared to its analogs. For instance, dipropylammonium butyrate has a longer alkyl chain, which affects its solubility and thermal properties .
Properties
IUPAC Name |
dipropylazanium;acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMDHMCNGRIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH2+]CCC.CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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